molecular formula C11H13N3O2 B1529185 6-Amino-D-tryptophan CAS No. 56895-88-6

6-Amino-D-tryptophan

Cat. No. B1529185
CAS RN: 56895-88-6
M. Wt: 219.24 g/mol
InChI Key: URBHVZVPIHGYBQ-SECBINFHSA-N
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Description

6-Amino-D-tryptophan is a derivative of tryptophan, an essential amino acid. Tryptophan is used in the biosynthesis of proteins and contains an α-amino group, an α-carboxylic acid group, and a side chain indole . The D-stereoisomer of tryptophan is occasionally found in naturally produced peptides .


Synthesis Analysis

Tryptophan is metabolized through complex pathways, and several of the resulting tryptophan metabolites are bioactive and play central roles in physiology and pathophysiology . Analytical methods for tryptophan include the use of acid ninhydrin, near-infrared reflectance spectroscopy, colorimetry, basic hydrolysis; acid hydrolysis of S-pyridylethylated proteins, and high-performance liquid and gas chromatography-mass spectrometry .


Molecular Structure Analysis

The molecular formula of tryptophan is C11H12N2O2 . Tryptophan is unique among the amino acids in that it contains two rings in its side-chain: the indole moiety composed of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Tryptophan metabolism involves complex reactions. In one study, L-tryptophan was shown to catalyze the self-aldol condensation of acetone in DMSO, resulting in the formation of mesityl oxide (MO) . The comparative analysis of human and murine plasma metabolites reveals species-specific variations within the tryptophan metabolic pathway .


Physical And Chemical Properties Analysis

Tryptophan is a solid slightly yellowish-white in color with no odor and flat taste. It is soluble in hot alcohol, alkali hydroxides, acetic acid, ethanol but insoluble in ethyl ether and chloroform .

Scientific Research Applications

Tryptophan Production in Livestock Industry

6-Amino-D-tryptophan, a derivative of tryptophan, plays a significant role in the livestock industry. Tryptophan is widely used for its effectiveness in enhancing the growth performance of animals. A study by Lim et al. (2020) explored optimizing the medium composition for tryptophan production by Pediococcus acidilactici TP-6. This research demonstrates the potential of utilizing lactic acid bacteria as a safer alternative for tryptophan production in the livestock industry.

Tryptophan Metabolism as a Therapeutic Target

Tryptophan metabolism is a subject of dynamic research due to its role in neurological, metabolic, psychiatric, and intestinal disorders. Modoux et al. (2020) discuss the potential of enzymes involved in tryptophan metabolism, metabolites, or their receptors as therapeutic targets. This highlights the broad significance of tryptophan and its derivatives in various medical fields.

Nutritional Significance and Health Benefits

Friedman (2018) explores the nutritional significance of L-tryptophan and its isomer D-tryptophan in fortified infant foods and the possible function of tryptophan in mitigating multiple human diseases. This review Friedman (2018) covers the analysis of tryptophan in pure proteins, food, human fluids, and tissues, underlining its critical role in nutrition and health.

Tryptophan in Protein Hydrolysis Analysis

The study by Liu & Chang (1971) describes a procedure for analyzing tryptophan in proteins and glycoproteins, highlighting the importance of tryptophan in protein analysis and its applications in biochemistry.

Tryptophan in Animal Feeding and Biology

A study by Floc’h & Séve (2007) discusses the biological roles of tryptophan in animals, particularly pigs, and its involvement in various metabolic pathways. This includes its precursor role for serotonin synthesis and its impact on appetite regulation and the immune system.

Tryptophan in Microbial Natural Product Biosynthesis

Alkhalaf & Ryan (2015) review the incorporation of tryptophan into complex metabolites in bacteria, focusing on metabolic transformations. This study, Alkhalaf & Ryan (2015), highlights tryptophan's unique role as a biological precursor in the generation of chemical complexity.

Tryptophan in Aquaculture

Hoseini etal. (2019) review the physiological roles of tryptophan in teleosts (fish), emphasizing its importance in aquaculture for fish growth, welfare, stress responses, and immune system regulation. The study, Hoseini et al. (2019), provides insights into optimizing tryptophan levels in commercial fish diets, considering its functional versatility and involvement in various physiological pathways.

Tryptophan in Human Health and Disease

Kałużna-Czaplińska et al. (2019) discuss the role of tryptophan in various diseases, nutritional disorders, and its overall significance in food science. This paper, Kałużna-Czaplińska et al. (2019), highlights tryptophan's crucial role in the human diet, its impact on metabolic functions, and its potential use in treating conditions like depression, sleep disorders, and neurodegenerative diseases.

Tryptophan in Neurology and Psychiatry

Schröcksnadel et al. (2006) provide a comprehensive analysis of monitoring tryptophan metabolism in chronic immune activation, emphasizing its implications for neurological and psychiatric conditions. The research, Schröcksnadel et al. (2006), underlines the essential role of tryptophan in neurotransmitter production and the development of mood disorders.

Metabolic Engineering for Tryptophan Production

Niu et al. (2019) discuss strategies derived from metabolic engineering to increase L-tryptophan accumulation in Escherichia coli, highlighting the potential of microbial synthesis for environmentally friendly and cost-effective production. This study, Niu et al. (2019), offers insights into optimizing tryptophan production for industrial applications.

Shikimate Pathway and Aromatic Amino Acid Biosynthesis

Maeda & Dudareva (2012) review the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids like tryptophan in plants. The study, Maeda & Dudareva (2012), discusses the pathway organization, regulatory mechanisms, and practical implications for agriculture and nutrition.

Mechanism of Action

Tryptophan metabolism plays a crucial role in various physiological functions. It is a precursor to the neurotransmitter serotonin, the hormone melatonin, and vitamin B3 . The D-stereoisomer of tryptophan is occasionally found in naturally produced peptides .

properties

IUPAC Name

(2R)-2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBHVZVPIHGYBQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1N)NC=C2C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-D-tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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